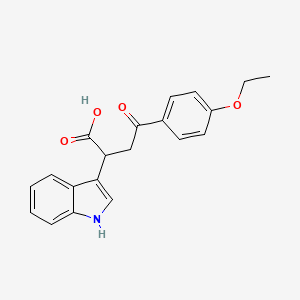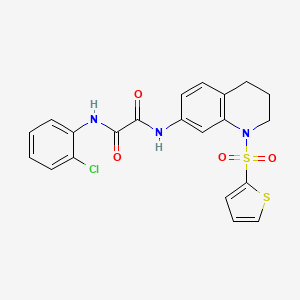
N-(4,4-difluorocyclohexyl)-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4,4-difluorocyclohexyl)-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide is a useful research compound. Its molecular formula is C15H17F2N3O2S and its molecular weight is 341.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activities
A notable study by Küçükgüzel et al. (2013) delves into the synthesis and characterization of celecoxib derivatives, including a series of novel N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides. These compounds were evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV NS5B RNA-dependent RNA polymerase (RdRp) activities. The findings suggest that certain derivatives, notably compound 1a, exhibit significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, positioning them as potential therapeutic agents (Küçükgüzel et al., 2013).
Antimicrobial and Antifungal Properties
Another dimension of research highlighted by Chandak et al. (2013) revolves around the antimicrobial potential of pyrazolo[3,4-b]pyridine scaffold bearing benzenesulfonamide and trifluoromethyl moieties. This study synthesized and screened a library of thirty differently substituted pyrazolo[3,4-b]pyridines for their in vitro antibacterial and antifungal activities against a variety of pathogenic bacterial strains and fungal yeasts. The results underscore the significance of these compounds in the development of new antibacterial and antifungal agents (Chandak et al., 2013).
COX-2 Inhibition and Anti-inflammatory Activity
Penning et al. (1997) conducted a comprehensive study on sulfonamide-containing 1,5-diarylpyrazole derivatives, including the evaluation of their cyclooxygenase-2 (COX-2) inhibition in vitro and in vivo. This research led to the identification of celecoxib, which demonstrated significant COX-2 inhibition, highlighting the therapeutic potential of these compounds in treating conditions like rheumatoid arthritis and osteoarthritis (Penning et al., 1997).
Photochemical Decomposition Studies
Research by Zhou and Moore (1994) on the photochemical decomposition of sulfamethoxazole, a structurally similar sulfonamide, underscores the importance of understanding the photostability and degradation pathways of these compounds. Such studies are crucial for the development of pharmaceuticals, as they inform on the stability and storage conditions required for these substances (Zhou & Moore, 1994).
Properties
IUPAC Name |
N-(4,4-difluorocyclohexyl)-4-pyrazol-1-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2N3O2S/c16-15(17)8-6-12(7-9-15)19-23(21,22)14-4-2-13(3-5-14)20-11-1-10-18-20/h1-5,10-12,19H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDOTFKVUKCZTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NS(=O)(=O)C2=CC=C(C=C2)N3C=CC=N3)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


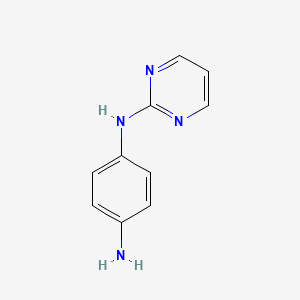
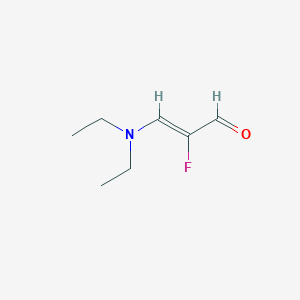
![(E)-methyl 2-(5,6-dimethoxy-2-((1-methyl-1H-pyrazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2849661.png)
![2-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-3-(3-methylbutyl)-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2849662.png)
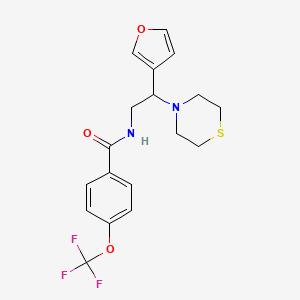
![ethyl 2-{[2-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetate](/img/structure/B2849666.png)
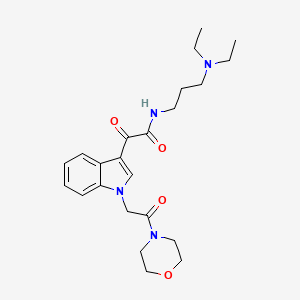
![4-methoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2849673.png)
